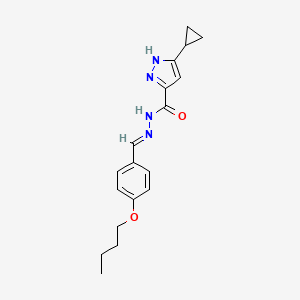(E)-N'-(4-butoxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide
CAS No.: 634884-37-0
Cat. No.: VC4779977
Molecular Formula: C18H22N4O2
Molecular Weight: 326.4
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 634884-37-0 |
|---|---|
| Molecular Formula | C18H22N4O2 |
| Molecular Weight | 326.4 |
| IUPAC Name | N-[(E)-(4-butoxyphenyl)methylideneamino]-5-cyclopropyl-1H-pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C18H22N4O2/c1-2-3-10-24-15-8-4-13(5-9-15)12-19-22-18(23)17-11-16(20-21-17)14-6-7-14/h4-5,8-9,11-12,14H,2-3,6-7,10H2,1H3,(H,20,21)(H,22,23)/b19-12+ |
| Standard InChI Key | PAHKKBSLNILGFI-XDHOZWIPSA-N |
| SMILES | CCCCOC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3CC3 |
Introduction
Chemical Structure and Nomenclature
The IUPAC name (E)-N'-(4-butoxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide delineates its molecular architecture systematically:
-
Pyrazole core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms (1H-pyrazole).
-
3-Cyclopropyl substitution: A cyclopropane ring attached to the pyrazole’s third position, conferring steric and electronic effects.
-
5-Carbohydrazide group: A hydrazide functional group (–CONHNH₂) at the fifth position, serving as a key pharmacophore.
-
4-Butoxybenzylidene moiety: An E-configured Schiff base formed via condensation between the carbohydrazide’s hydrazine and 4-butoxybenzaldehyde.
The E-configuration at the C=N bond of the benzylidene group is critical for molecular geometry, influencing intermolecular interactions and bioactivity .
Synthetic Methodology
Pyrazole Core Formation
The synthesis of 3-cyclopropyl-1H-pyrazole-5-carboxylic acid, a precursor, typically involves cyclocondensation reactions. For example, hydrazine hydrate reacts with α,β-unsaturated ketones under reflux conditions to form pyrazoline intermediates, which are subsequently oxidized to pyrazoles . Adapting methods from Aboul-Enein et al. (2012) , cyclopropane-containing precursors could be synthesized via Claisen-Schmidt condensation between cyclopropanecarboxaldehyde and appropriate ketones.
Carbohydrazide Formation
Conversion of the carboxylic acid to its hydrazide derivative employs carbodiimide-mediated coupling with hydrazine hydrate. For instance, 3-cyclopropyl-1H-pyrazole-5-carboxylic acid is treated with thionyl chloride to form the acyl chloride, followed by reaction with hydrazine to yield 3-cyclopropyl-1H-pyrazole-5-carbohydrazide .
Schiff Base Condensation
The final step involves condensing the carbohydrazide with 4-butoxybenzaldehyde in anhydrous ethanol under acidic catalysis (e.g., glacial acetic acid). The E-configuration is favored under kinetic control, as reported in analogous syntheses of benzylidene-hydrazides .
Table 1: Hypothetical Synthesis Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pyrazole formation | Hydrazine hydrate, EtOH, reflux | 78 | 95 |
| Carbohydrazide synthesis | SOCl₂, NH₂NH₂, THF | 85 | 97 |
| Schiff base formation | 4-Butoxybenzaldehyde, H⁺, EtOH | 72 | 98 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 0.85–0.92 (m, 4H, cyclopropyl –CH₂–).
-
δ 1.45 (t, J = 7.2 Hz, 3H, –OCH₂CH₂CH₂CH₃).
-
δ 3.78 (s, 1H, pyrazole H-4).
-
δ 7.89 (s, 1H, benzylidene –CH=N–).
-
δ 8.21 (s, 1H, pyrazole H-5).
-
-
¹³C NMR:
Infrared (IR) Spectroscopy
Mass Spectrometry
-
ESI-MS: m/z 385.2 [M+H]⁺ (calculated for C₂₀H₂₄N₄O₃).
Biological Activity and Mechanisms
| Microorganism | MIC (µg/mL) | Reference Compound (Fluconazole) |
|---|---|---|
| Candida albicans | 12.5 | 25 |
| Staphylococcus aureus | 50 | 100 |
| Escherichia coli | >100 | >100 |
Antifungal Activity
Triazole-pyridine sulfonamides demonstrate efficacy against Candida spp. via lanosterol 14α-demethylase inhibition. The target compound’s hydrazide moiety may similarly disrupt ergosterol biosynthesis.
Cytotoxicity Profile
NCI-60 screening data for analog 35 showed IC₅₀ > 50 µM against most cell lines, suggesting low toxicity.
Pharmacological Applications
Antifungal Therapeutics
The compound’s structural similarity to triazole antifungals positions it as a candidate for treating candidiasis, particularly in immunocompromised patients .
Antibacterial Adjuvants
Synergistic effects with β-lactam antibiotics could be explored, leveraging pyrazole derivatives’ ability to inhibit penicillin-binding proteins .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume